

# In-Depth Technical Guide: EC144 (CAS Number 911397-80-3)

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## Compound of Interest

Compound Name: EC144  
Cat. No.: B1671070

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## Introduction

**EC144**, with the CAS number 911397-80-3, is a second-generation, orally available, and brain-penetrant small molecule that acts as a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).<sup>[1][2][3][4][5]</sup> Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are implicated in oncogenesis and inflammatory signaling.<sup>[1][6][7][8]</sup> By targeting the ATP-binding pocket of Hsp90, **EC144** disrupts the chaperone cycle, leading to the proteasomal degradation of these client proteins. This mechanism of action underlies its therapeutic potential in oncology and inflammatory diseases.<sup>[4][9][10]</sup>

This technical guide provides a comprehensive overview of **EC144**, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols.

## Chemical and Physical Properties

**EC144** is a synthetic compound with the following properties:



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## Mechanism of Action

**EC144** exerts its biological effects by acting as a high-affinity, potent, and selective inhibitor of Hsp90.[3][5] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity, which is essential for the chaperone's function. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of Hsp90 client proteins.

Many of these client proteins are critical components of signal transduction pathways that drive cell proliferation, survival, and inflammation. Key client proteins include kinases, steroid hormone receptors, and transcription factors.[1][6][7] In the context of oncology, this includes proteins like Her-2.[4] In inflammatory responses, Hsp90 is involved in the stability and function of proteins within the Toll-like receptor 4 (TLR4) signaling pathway.[9][10]

## Preclinical Data

### In Vitro Activity

**EC144** has demonstrated potent activity in various in vitro assays, showcasing its selectivity and efficacy.



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## In Vivo Activity

Preclinical studies in animal models have highlighted the therapeutic potential of **EC144** in both oncology and inflammatory conditions.



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## Signaling Pathways

**EC144**'s inhibition of Hsp90 impacts multiple signaling pathways. A key pathway affected in the context of inflammation is the Toll-like receptor 4 (TLR4) signaling cascade.

## Hsp90 Inhibition and Client Protein Degradation

The fundamental mechanism of **EC144** involves the inhibition of Hsp90, leading to the degradation of its client proteins. This process disrupts various downstream signaling pathways

that depend on these client proteins for their stability and function.



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Caption: **EC144** inhibits Hsp90, leading to the degradation of client proteins.

## Inhibition of TLR4 Signaling Pathway

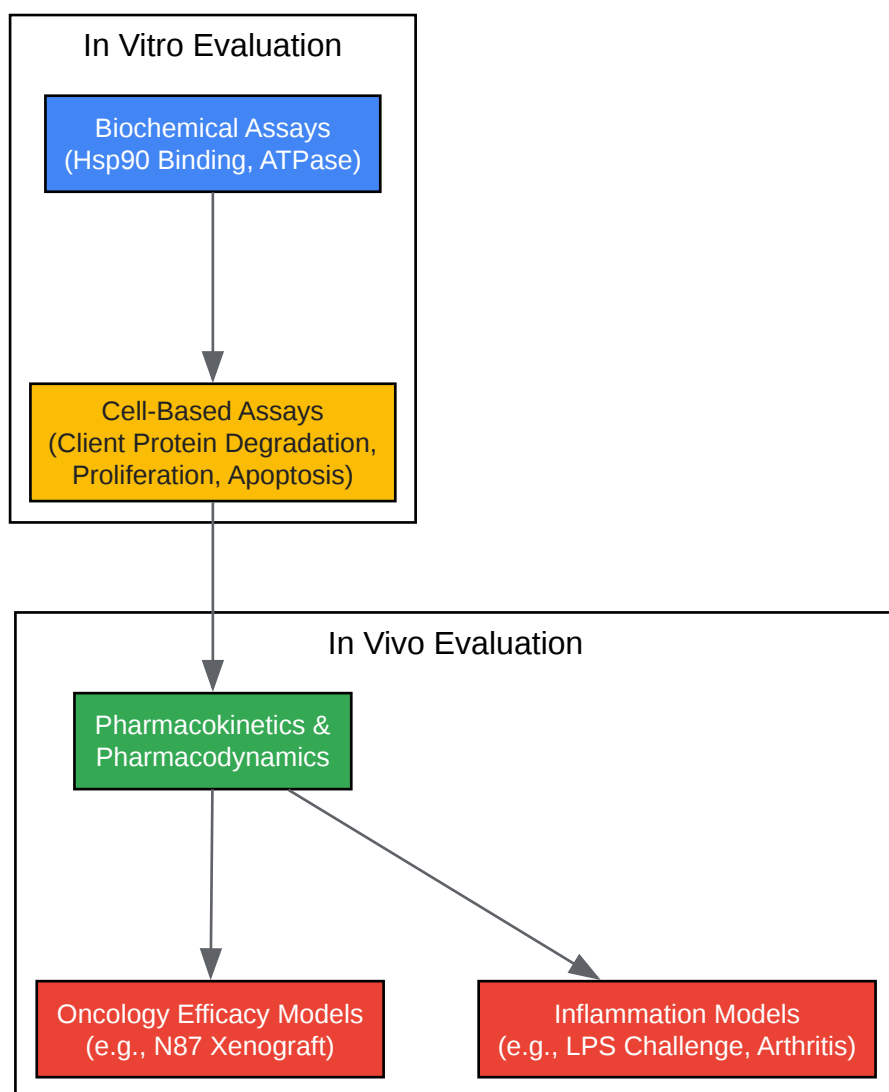
In immune cells, **EC144** has been shown to block LPS-induced TLR4 signaling by inhibiting the activation of several downstream kinases.[9]



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